![molecular formula C11H14N2O4S B2588210 2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid CAS No. 1397007-75-8](/img/structure/B2588210.png)
2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid is a complex organic compound with a molecular formula of C11H14N2O4S This compound features a pyridine ring substituted with a hydroxy group and a carbonyl group, linked to an amino acid derivative containing a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine derivative, which is then functionalized with a hydroxy group at the 5-position and a carbonyl group at the 3-position. This intermediate is then reacted with an amino acid derivative containing a methylsulfanyl group under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled temperature and pressure conditions are often employed. The use of advanced purification methods like chromatography and crystallization ensures the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid exerts its effects involves interactions with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid: shares similarities with other pyridine derivatives and amino acid conjugates.
5-Hydroxy-2-pyridinecarboxylic acid: Similar in structure but lacks the amino acid derivative.
4-Methylsulfanyl-butyric acid: Contains the methylsulfanyl group but lacks the pyridine ring.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-[(5-hydroxypyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-18-3-2-9(11(16)17)13-10(15)7-4-8(14)6-12-5-7/h4-6,9,14H,2-3H2,1H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVIBUYNNLWFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC(=CN=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-5-[(4-methoxyphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2588129.png)
![4-Methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2588130.png)

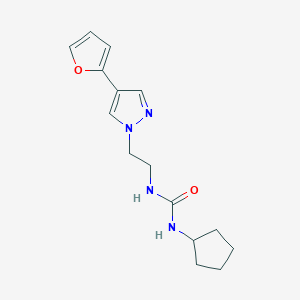
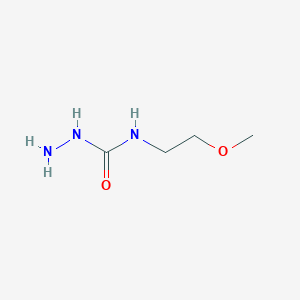
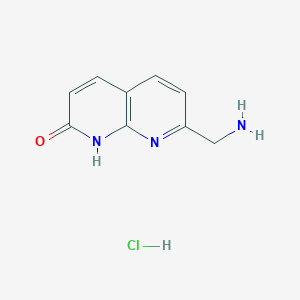
![2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2588141.png)
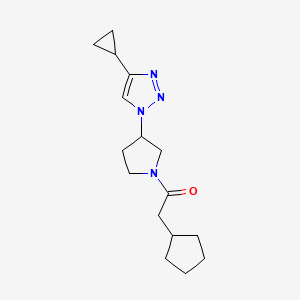
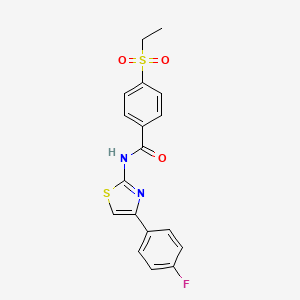
![1-(3,4-dichlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2588146.png)
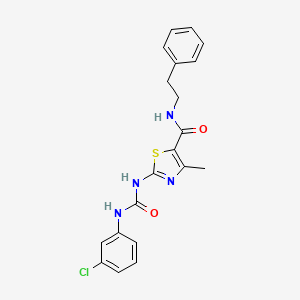
![N-(2-ethylphenyl)-2-({9-[(3-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2588148.png)
![N'-(2-chlorophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide](/img/structure/B2588150.png)
